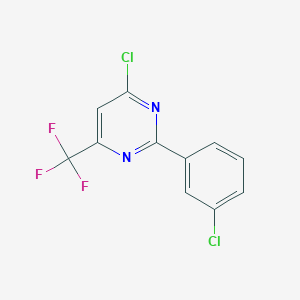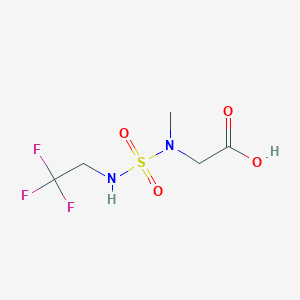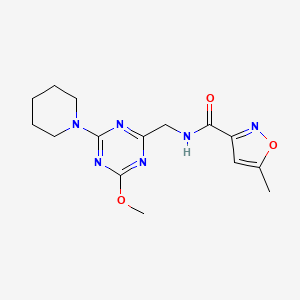![molecular formula C23H21ClFN5O2S B2542948 1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-98-7](/img/structure/B2542948.png)
1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,2,4-triazoloquinazoline class, which is known for its potential biological activities. The specific compound features a 1,2,4-triazolo[4,3-a]quinazoline core, substituted with a 2-chloro-6-fluorobenzyl group via a thioether linkage, a cyclopentyl group, and a 4-methyl-5-oxo moiety. This structure suggests that the compound could exhibit interesting chemical and biological properties, potentially including antioxidant and antifungal activities, as seen in related compounds .
Synthesis Analysis
The synthesis of related 1,2,4-triazoloquinazoline-thiones involves a non-conventional approach where 1,2,4-triazoloquinazolinones are reacted in the presence of 1,4-dioxane and irradiated under microwave conditions. This method provides a rapid and efficient route to the target molecules, as demonstrated by the synthesis of a series of compounds (2a-l) . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoloquinazoline derivatives is confirmed using spectroscopic methods such as proton nuclear magnetic resonance ((1)H NMR), carbon-13 NMR ((13)C NMR), and high-resolution mass spectrometry (HRMS). These techniques ensure the correct identification of the synthesized compounds, including the presence of the triazoloquinazoline core and the various substituents .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The solvatochromic properties of the 1,2,4-triazoloquinazoline-thiones have been studied, indicating that these compounds exhibit changes in their absorption spectra when dissolved in solvents of different polarities . This suggests that the compound may also display solvatochromism, which could be useful in understanding its interactions with biological molecules. Additionally, the antioxidant activity of related compounds has been assessed using the DPPH method, with some showing significant activity . The inotropic evaluation of similar compounds has been conducted, revealing that certain derivatives can increase stroke volume in isolated rabbit-heart preparations, indicating potential cardiovascular effects .
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of 1,2,4-triazole-containing compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also interest in finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5O2S/c1-29-21(32)15-10-9-13(20(31)26-14-5-2-3-6-14)11-19(15)30-22(29)27-28-23(30)33-12-16-17(24)7-4-8-18(16)25/h4,7-11,14H,2-3,5-6,12H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHWDCUHGIEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

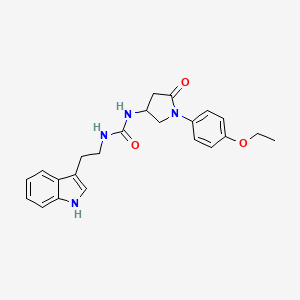
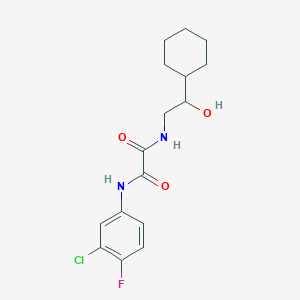
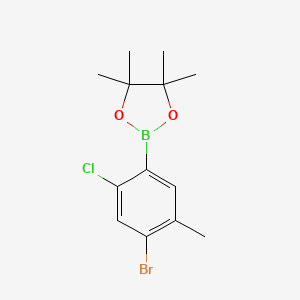
![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)
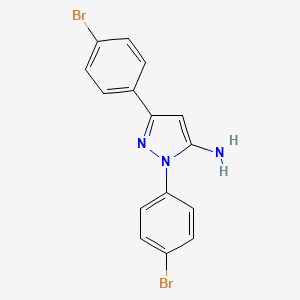

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
![ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2542875.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
